molecular formula C14H22N2S B15057472 5-(tert-Butylthio)-4-methyl-2-(pyrrolidin-1-yl)pyridine

5-(tert-Butylthio)-4-methyl-2-(pyrrolidin-1-yl)pyridine

Cat. No.: B15057472
M. Wt: 250.41 g/mol
InChI Key: QEOVDUJSRKNBSP-UHFFFAOYSA-N
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Description

5-(tert-Butylthio)-4-methyl-2-(pyrrolidin-1-yl)pyridine is a pyridine derivative featuring a sulfur-containing tert-butylthio group at position 5, a methyl substituent at position 4, and a pyrrolidine ring at position 2. This compound belongs to a class of heterocyclic molecules widely explored in medicinal chemistry due to the pyridine ring’s versatility in modulating pharmacokinetic properties and binding affinity to biological targets.

Properties

Molecular Formula

C14H22N2S

Molecular Weight

250.41 g/mol

IUPAC Name

5-tert-butylsulfanyl-4-methyl-2-pyrrolidin-1-ylpyridine

InChI

InChI=1S/C14H22N2S/c1-11-9-13(16-7-5-6-8-16)15-10-12(11)17-14(2,3)4/h9-10H,5-8H2,1-4H3

InChI Key

QEOVDUJSRKNBSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1SC(C)(C)C)N2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butylthio)-4-methyl-2-(pyrrolidin-1-yl)pyridine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Introduction of Substituents: The tert-butylthio group can be introduced via nucleophilic substitution reactions using tert-butylthiol and appropriate leaving groups. The pyrrolidinyl group can be added through nucleophilic substitution reactions involving pyrrolidine.

    Methylation: The methyl group can be introduced using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the pyridine ring, providing a more sustainable and scalable method compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butylthio)-4-methyl-2-(pyrrolidin-1-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridine ring can be reduced to piperidine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

5-(tert-Butylthio)-4-methyl-2-(pyrrolidin-1-yl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(tert-Butylthio)-4-methyl-2-(pyrrolidin-1-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features, molecular properties, and applications of 5-(tert-Butylthio)-4-methyl-2-(pyrrolidin-1-yl)pyridine with analogous pyridine derivatives from the evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological/Commercial Relevance Reference
This compound C₁₄H₂₂N₂S 266.41 5-(tert-butylthio), 4-methyl, 2-pyrrolidinyl Hypothesized kinase inhibition/CNS activity N/A
4-Methyl-2-(3-phenylpropyl)-5-(pyrrolidin-1-yl)thiazole (Compound 7, E1) C₁₇H₂₃N₃S 301.45 Thiazole core, 5-pyrrolidinyl, 3-phenylpropyl Metal-binding ligand synthesis
5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine (E2) C₂₀H₁₈F₂N₆ 392.40 Pyrazolopyrimidine core, difluorophenyl TRK kinase inhibitor (anticancer)
(±)-trans-1-tert-butyl 3-methyl 4-(2-Chloro-5-methylpyridin-3-yl)pyrrolidine-1,3-dicarboxylate (E3) C₁₇H₂₃ClN₂O₄ 354.83 Chloropyridine, tert-butyl ester, pyrrolidine Commercial availability (catalog compound)
tert-Butyl 4-allyl-5-methoxypyridin-3-ylcarbamate (E6) C₁₅H₂₂N₂O₃ 278.35 Allyl, methoxy, tert-butyl carbamate Synthetic intermediate
3F-α-PHiP (E7) C₁₆H₂₀FN₂O 278.35 Fluorophenyl, pyrrolidinyl, ketone Psychoactive substance

Key Observations:

Structural Diversity :

  • The target compound’s tert-butylthio group distinguishes it from analogues with tert-butyl esters (e.g., E3, E6) or halogenated aryl groups (e.g., E2, E7). Sulfur’s polarizability and larger atomic radius may enhance hydrophobic interactions compared to oxygen-based substituents .
  • Pyrrolidine positioning : In the target compound, the pyrrolidine ring is at position 2 of the pyridine, whereas in TRK inhibitors (E2), pyrrolidine is fused to a pyrimidine ring. Positional differences significantly alter binding specificity and steric effects .

tert-Butyl carbamate and ester derivatives (E3, E6) are commercially available, indicating established protocols for introducing tert-butyl groups, though sulfur-based analogs may require distinct thiolation steps .

Biological Activity :

  • TRK kinase inhibitors (E2) demonstrate the importance of fluorinated aryl groups in enhancing target affinity, a feature absent in the target compound. However, the tert-butylthio group’s lipophilicity could compensate by improving membrane penetration .
  • Psychoactive pyrrolidinyl derivatives like 3F-α-PHiP (E7) highlight the role of pyrrolidine in CNS activity, suggesting possible neurological applications for the target compound if structurally optimized .

Physical Properties :

  • Molecular weights of analogues range from 266–392 g/mol, with the target compound (266.41 g/mol) being relatively lightweight. Lower molecular weight may favor bioavailability compared to bulkier derivatives like E2 (392.40 g/mol) .

Research Implications and Gaps

  • Pharmacological Potential: While the target compound’s exact bioactivity is undocumented, its structural similarity to kinase inhibitors (E2) and psychoactive substances (E7) warrants further investigation into anticancer or neuropharmacological applications.
  • Commercial Viability : Catalog compounds (E3, E6) are priced at $400/g (1 g scale), suggesting high production costs for tert-butyl/pyrrolidine derivatives. Optimization of synthetic routes could reduce costs for the target compound .

Biological Activity

5-(tert-Butylthio)-4-methyl-2-(pyrrolidin-1-yl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its mechanisms of action, efficacy in various biological contexts, and potential therapeutic applications.

The molecular formula of this compound is C12H18N2S, with a molecular weight of 218.35 g/mol. The structure includes a pyridine ring substituted with a tert-butylthio group and a pyrrolidine moiety, which may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC12H18N2S
Molecular Weight218.35 g/mol
CAS Number[Not Available]

Research indicates that compounds with similar structures often interact with various biological pathways, particularly those related to kinase inhibition and neuroprotective effects .

Inhibition of Kinase Activity

One significant area of interest is the inhibition of mixed lineage kinase 3 (MLK3). Inhibitors targeting MLK3 have shown promise in reducing neuroinflammation and neuronal death, which is particularly relevant for conditions such as Parkinson's disease and other neurodegenerative disorders.

Neuroprotective Effects

Studies suggest that compounds containing pyrrolidine and thiophene moieties can exert neuroprotective effects by modulating signaling pathways involved in cell survival and apoptosis. For instance, similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines, thereby providing a protective effect against neuronal injury.

Case Studies

  • Neuroprotective Study : A study examining the effects of this compound on neuronal cells indicated that the compound significantly reduced apoptosis rates in response to oxidative stress, suggesting its potential as a neuroprotective agent.
  • Kinase Inhibition Assay : In vitro assays demonstrated that this compound inhibited MLK3 activity at concentrations lower than previously reported for other similar compounds, indicating a potentially higher potency.

Potential Therapeutic Applications

The biological activity of this compound suggests several therapeutic applications:

  • Neurodegenerative Diseases : Its ability to inhibit MLK3 and reduce neuroinflammation positions it as a candidate for treating diseases like Alzheimer's and Parkinson's.
  • Cancer Therapy : Given its kinase inhibition properties, there is potential for development as an adjunct therapy in cancer treatment, particularly in targeting specific signaling pathways involved in tumor growth.

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